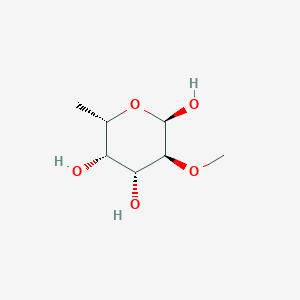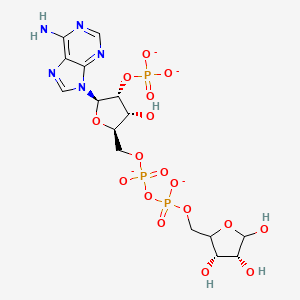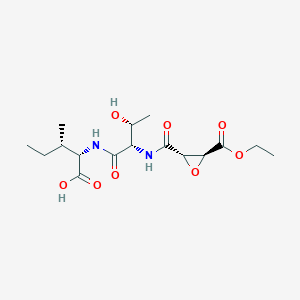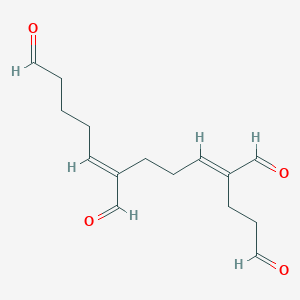![molecular formula C21H16FeN2O4 B10776576 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is a coordination compound that belongs to the class of Schiff base metal complexes. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group (C=N). These compounds are known for their ability to stabilize metal ions in various oxidation states, making them valuable in coordination chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid typically involves the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the resulting Schiff base is then complexed with iron salts to form the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation-reduction reactions, which are essential for its catalytic activity.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the Schiff base and the iron complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce various Schiff base derivatives with modified functional groups .
科学研究应用
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron has a wide range of scientific research applications:
作用机制
The mechanism of action of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron involves its ability to coordinate with metal ions and participate in redox reactions. The iron center can undergo oxidation-reduction cycles, facilitating electron transfer processes essential for catalytic activity. The Schiff base ligand stabilizes the metal ion and modulates its reactivity, allowing for selective and efficient catalysis .
相似化合物的比较
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: This compound also forms stable metal complexes and exhibits similar coordination chemistry properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Known for its iron-chelating properties and use in treating iron overload disorders.
Uniqueness
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is unique due to its specific Schiff base structure, which provides a distinct coordination environment for the iron center. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in catalysis, medicine, and materials science .
属性
分子式 |
C21H16FeN2O4 |
|---|---|
分子量 |
416.2 g/mol |
IUPAC 名称 |
3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron |
InChI |
InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27); |
InChI 键 |
ZFRATBVILJYABN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)








![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

